molecular formula C24H21N3O4S B2491749 N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 370845-82-2

N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B2491749
CAS No.: 370845-82-2
M. Wt: 447.51
InChI Key: LQATZLXZOSIQKC-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a hexahydroquinolinone core substituted with a cyano group at position 3, a furan-2-yl moiety at position 4, and a thioacetamide side chain at position 2. The fused hexahydroquinolinone system contributes to conformational rigidity, which may influence binding affinity to biological targets such as enzymes or receptors involved in inflammation or oxidative stress pathways .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-14(28)15-5-2-6-16(11-15)26-21(30)13-32-24-17(12-25)22(20-9-4-10-31-20)23-18(27-24)7-3-8-19(23)29/h2,4-6,9-11,22,27H,3,7-8,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQATZLXZOSIQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects supported by various studies.

Chemical Structure and Properties

The compound has a complex structure that includes:

  • Acetylphenyl group : Contributes to its lipophilicity and potential interaction with biological membranes.
  • Hexahydroquinoline moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Furan and cyano groups : These functional groups enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The presence of sulfur and cyano groups in the structure may enhance interaction with bacterial cell walls or inhibit essential enzymes.
  • Case Studies :
    • A study on related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .
    • Schiff bases derived from similar structures have shown promising antifungal activity against various pathogens .

Anticancer Activity

The anticancer potential of this compound is supported by several findings:

  • In vitro Studies :
    • Compounds with hexahydroquinoline frameworks have been reported to inhibit cancer cell proliferation significantly. For example, IC50 values for related compounds were found to be as low as 5 µM against human cancer cell lines .
    • A specific study identified that derivatives exhibited cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 10 to 20 µM .
  • Molecular Mechanisms :
    • The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy:

  • Mechanism : The presence of the furan ring may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Research Findings :
    • Studies on structurally similar compounds indicated significant reductions in inflammation markers such as TNF-alpha and IL-6 in vitro .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerIC50 values < 20 µM in various cancer lines
Anti-inflammatoryReduced levels of TNF-alpha

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies reported that the compound exhibited growth inhibition percentages (PGIs) exceeding 75% against multiple human tumor cell lines such as OVCAR-8 and HCT-116 .

Anti-inflammatory Properties

In silico docking studies have indicated that this compound may also act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Structure Optimization

Ongoing research is focused on optimizing the chemical structure to enhance efficacy and reduce toxicity. This involves:

  • Modifying substituents to improve binding affinity to biological targets.
  • Exploring analogs to identify compounds with better pharmacological profiles.

Clinical Trials

Future clinical trials will be essential to validate the therapeutic potential of this compound in humans. These trials will assess:

  • Safety and tolerability in diverse patient populations.
  • Efficacy against specific cancer types and inflammatory conditions.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction:

Acetamide+H2OH+or OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic Acid} + \text{Amine}

  • Acidic Conditions (HCl, 80°C): Produces 3-acetylbenzoic acid and a thiolated quinoline intermediate.

  • Basic Conditions (NaOH, EtOH): Forms sodium carboxylate, which can be acidified to the free acid.

Table 1: Hydrolysis Conditions and Yields

ConditionReagentTemperatureYield (%)Product
Acidic6M HCl80°C783-Acetylbenzoic Acid
Basic2M NaOH/EtOHReflux65Sodium Carboxylate

Oxidation to Sulfone/Sulfoxide

The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on the oxidizing agent:

Reaction:

-S-Oxidizer-SO- or -SO2-\text{-S-} \xrightarrow{\text{Oxidizer}} \text{-SO-} \text{ or } \text{-SO}_2\text{-}

  • H2_2O2_2/AcOH: Selectively produces sulfoxide (-SO-\text{-SO-}) at 25°C.

  • mCPBA (meta-chloroperbenzoic acid): Forms sulfone (-SO2-\text{-SO}_2\text{-}) in dichloromethane at 0°C.

Table 2: Oxidation Outcomes

Oxidizing AgentProductConditionsYield (%)
H2_2O2_2SulfoxideAcOH, 25°C, 2h82
mCPBASulfoneCH2_2Cl2_2, 0°C, 1h75

Hydrolysis to Carboxylic Acid

The cyano (-CN) group hydrolyzes to a carboxyl (-COOH) group under strong acidic or basic conditions:

Reaction:

-CNH2O, H+-COOH\text{-CN} \xrightarrow{\text{H}_2\text{O, H}^+} \text{-COOH}

  • H2_2SO4_4 (50%, reflux): Achieves full conversion to carboxylic acid in 4h .

Nucleophilic Substitution

The electron-deficient cyano group participates in nucleophilic aromatic substitution (NAS) with amines or thiols:

Reaction:

-CN+NH2R-NHR+HCN\text{-CN} + \text{NH}_2\text{R} \rightarrow \text{-NHR} + \text{HCN}

  • Aniline (PhNH2_2): Forms aniline-substituted derivatives in DMF at 100°C .

Electrophilic Substitution

The furan-2-yl moiety undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position:

Reaction:

Furan+NO2+5-Nitro-furan\text{Furan} + \text{NO}_2^+ \rightarrow \text{5-Nitro-furan}

  • Nitration (HNO3_3/H2_2SO4_4): Yields 5-nitro-furan derivatives .

Ring-Opening Reactions

Under strong acidic conditions, the furan ring opens to form diketones:

Reaction:

FuranHCl, H2O1,4-Diketone\text{Furan} \xrightarrow{\text{HCl, H}_2\text{O}} \text{1,4-Diketone}

  • 6M HCl, 70°C: Produces succinic acid derivatives.

Reductive Amination

The ketone at the 5-position of the hexahydroquinoline core undergoes reductive amination with primary amines:

Reaction:

C=O+RNH2NaBH4CH2NHR\text{C=O} + \text{RNH}_2 \xrightarrow{\text{NaBH}_4} \text{CH}_2\text{NHR}

  • Benzylamine: Forms N-benzylamino derivatives in methanol at 25°C.

Comparative Reactivity with Analogues

Table 3: Reaction Comparison with Structural Analogues

Compound ModificationSulfanyl Oxidation Yield (%)Cyano Hydrolysis Yield (%)
2-Methylphenyl Derivative78 (Sulfone)85
Furan-2-yl Derivative75 (Sulfone)82
Thienyl Derivative 68 (Sulfoxide)78

Mechanistic Insights

  • Sulfanyl Oxidation: Proceeds via radical intermediates in the presence of peroxides, with sulfone formation favored by strong oxidizers.

  • Amide Hydrolysis: Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of sulfanyl acetamide derivatives with diverse heterocyclic cores. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Activity Reference
N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-hexahydroquinolin-2-yl]sulfanyl}acetamide Hexahydroquinolinone 3-Cyano, 4-(furan-2-yl), N-(3-acetylphenyl) Hypothesized anti-inflammatory/anti-exudative
2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide (CAS 383893-35-4) Hexahydroquinolinone 3-Cyano, 4-(2-CF₃-phenyl), N-(3-methylphenyl) Not explicitly stated (commercial availability)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole 4-Amino, 5-(furan-2-yl) Anti-exudative (57% efficacy vs. diclofenac)
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Ethyl, 5-(furan-2-yl), N-(2,4-difluorophenyl) Not explicitly stated
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Ethyl, 5-(pyridin-2-yl), N-(3-Cl-4-F-phenyl) Not explicitly stated

Key Observations

Core Heterocycle Influence: The hexahydroquinolinone core (present in the target compound and CAS 383893-35-4) provides a bicyclic framework that may enhance metabolic stability compared to monocyclic 1,2,4-triazole derivatives .

Substituent Effects: Furan-2-yl: Present in both the target compound and triazole derivatives (e.g., ), this group likely contributes to π-π stacking interactions with biological targets. In anti-exudative assays, furan-containing triazoles showed 57% efficacy compared to diclofenac sodium . Trifluoromethylphenyl (CAS 383893-35-4): The electron-withdrawing CF₃ group may enhance oxidative stability but reduce solubility compared to the acetylphenyl group in the target compound .

Biological Activity: The anti-exudative activity of triazole derivatives () suggests that the sulfanyl acetamide moiety is critical for modulating inflammatory pathways. However, the hexahydroquinolinone core’s role remains underexplored in pharmacological studies.

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